molecular formula C10H10O4S B14636636 1-(2H-1,3-Benzodioxol-5-yl)-2-(methanesulfinyl)ethan-1-one CAS No. 56221-32-0

1-(2H-1,3-Benzodioxol-5-yl)-2-(methanesulfinyl)ethan-1-one

Katalognummer: B14636636
CAS-Nummer: 56221-32-0
Molekulargewicht: 226.25 g/mol
InChI-Schlüssel: ARHNBAZUGKJKIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2H-1,3-Benzodioxol-5-yl)-2-(methanesulfinyl)ethan-1-one is a chemical compound with a complex structure that includes a benzodioxole ring and a methanesulfinyl group

Vorbereitungsmethoden

The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-2-(methanesulfinyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic routes often include the formation of the benzodioxole ring followed by the introduction of the methanesulfinyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Analyse Chemischer Reaktionen

1-(2H-1,3-Benzodioxol-5-yl)-2-(methanesulfinyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfinyl group to a thiol or other reduced forms.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2H-1,3-Benzodioxol-5-yl)-2-(methanesulfinyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or its role in drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, or other industrial products.

Wirkmechanismus

The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-2-(methanesulfinyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The benzodioxole ring and methanesulfinyl group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(2H-1,3-Benzodioxol-5-yl)-2-(methanesulfinyl)ethan-1-one can be compared with similar compounds such as:

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-one: Lacks the methanesulfinyl group, leading to different chemical properties and reactivity.

    1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-one: Contains an amino group instead of a methanesulfinyl group, resulting in different biological activities and applications.

    1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-one:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

56221-32-0

Molekularformel

C10H10O4S

Molekulargewicht

226.25 g/mol

IUPAC-Name

1-(1,3-benzodioxol-5-yl)-2-methylsulfinylethanone

InChI

InChI=1S/C10H10O4S/c1-15(12)5-8(11)7-2-3-9-10(4-7)14-6-13-9/h2-4H,5-6H2,1H3

InChI-Schlüssel

ARHNBAZUGKJKIZ-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)CC(=O)C1=CC2=C(C=C1)OCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.